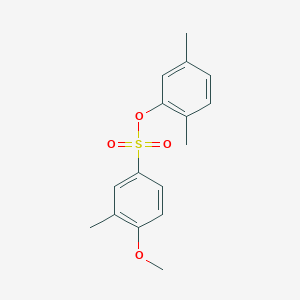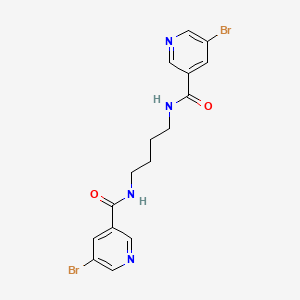
2,5-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate
Description
Synthesis Analysis
The synthesis of related sulfonamide and sulfonyl chloride compounds often involves reactions with specific chlorosulfonic acids or similar reactants. For instance, the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involves reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides (Abbasi et al., 2018). Similar methodologies could potentially be adapted for synthesizing 2,5-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired sulfonate compound.
Molecular Structure Analysis
Structural characterization of sulfonate compounds is typically performed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, alongside elemental analysis. These methods provide detailed insights into the molecular architecture and functional groups present in the compound. For example, X-ray crystallography has revealed the molecular-electronic structure of sterically hindered sulfonate compounds, providing a basis for understanding intramolecular interactions and molecular geometry (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonate compounds participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. Methanolysis of formylbenzenesulfonates, for example, has shown evidence of intramolecular nucleophilic catalysis by the carbonyl group (Shashidhar et al., 1997). This behavior underscores the reactive nature of sulfonate compounds and their capacity to undergo transformation under specific conditions, which could be relevant to the synthesis and manipulation of 2,5-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate.
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For instance, the solid-state structure of layered hydrogen-bonded sulfonate salts illustrates the impact of molecular arrangement on the material's physical characteristics (Bekö et al., 2012). Understanding these properties is crucial for predicting the behavior of sulfonate compounds in various environments and applications.
Chemical Properties Analysis
The chemical properties of sulfonate compounds, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and participation in coupling reactions, are central to their utility in organic synthesis. The synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate provide insights into the reactivity patterns of sulfonate esters, showcasing their potential in synthesizing complex organic molecules (Vasin et al., 2016).
properties
IUPAC Name |
(2,5-dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11-5-6-12(2)16(9-11)20-21(17,18)14-7-8-15(19-4)13(3)10-14/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJBYBNQLZXKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4541969.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541983.png)
![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4541993.png)
![N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4542005.png)

![4-{4-(4-bromophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4542028.png)
![N-(3-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4542035.png)
![6-cyclopropyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4542048.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542060.png)
![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4542066.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4542069.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4542073.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4542076.png)
